Cas no 942-53-0 (7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid)

7-Methyl-2,3-dihydro-1H-indene-5-carboxylic acid is a bicyclic aromatic carboxylic acid featuring a partially saturated indene core with a methyl substituent at the 7-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Its rigid fused-ring structure and carboxylic acid functionality enable selective derivatization, making it valuable for constructing complex molecular architectures. The methyl group enhances steric and electronic properties, influencing reactivity and selectivity in coupling or cyclization reactions. High purity and stability under standard conditions further contribute to its utility in research and industrial applications. Suitable for use under inert atmospheres to prevent degradation.
7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid structure
942-53-0 structure
Product name:7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid
CAS No:942-53-0
MF:C11H12O2
MW:176.211783409119
MDL:MFCD20650645
CID:5459303
PubChem ID:117707023

7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid
    • MDL: MFCD20650645
    • Inchi: 1S/C11H12O2/c1-7-5-9(11(12)13)6-8-3-2-4-10(7)8/h5-6H,2-4H2,1H3,(H,12,13)
    • InChI Key: NAXGLUYGKXUKII-UHFFFAOYSA-N
    • SMILES: C1C2=C(C=C(C(O)=O)C=C2C)CC1

Computed Properties

  • Exact Mass: 176.083729621g/mol
  • Monoisotopic Mass: 176.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3Ų
  • XLogP3: 2.6

7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P0292O5-5g
7-methyl-2,3-dihydro-1H-indene-5-carboxylicacid
942-53-0 95%
5g
$3952.00 2024-04-19
Enamine
EN300-8138057-10g
7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid
942-53-0 95%
10g
$4667.0 2023-09-02
Enamine
EN300-8138057-5g
7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid
942-53-0 95%
5g
$3147.0 2023-09-02
1PlusChem
1P0292O5-2.5g
7-methyl-2,3-dihydro-1H-indene-5-carboxylicacid
942-53-0 95%
2.5g
$2691.00 2024-04-19
Aaron
AR0292WH-500mg
7-methyl-2,3-dihydro-1H-indene-5-carboxylicacid
942-53-0 95%
500mg
$1190.00 2025-02-17
1PlusChem
1P0292O5-1g
7-methyl-2,3-dihydro-1H-indene-5-carboxylicacid
942-53-0 95%
1g
$1405.00 2024-04-19
Enamine
EN300-8138057-0.5g
7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid
942-53-0 95.0%
0.5g
$847.0 2025-03-21
Enamine
EN300-8138057-0.25g
7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid
942-53-0 95.0%
0.25g
$538.0 2025-03-21
Aaron
AR0292WH-50mg
7-methyl-2,3-dihydro-1H-indene-5-carboxylicacid
942-53-0 95%
50mg
$372.00 2025-02-17
Aaron
AR0292WH-2.5g
7-methyl-2,3-dihydro-1H-indene-5-carboxylicacid
942-53-0 95%
2.5g
$2950.00 2025-02-17

Additional information on 7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid

Research Briefing on 7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid (CAS: 942-53-0) in Chemical Biology and Pharmaceutical Applications

7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid (CAS: 942-53-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug development. The compound's indene scaffold, coupled with a carboxylic acid functional group, makes it a versatile intermediate for designing novel bioactive molecules.

Recent studies have highlighted the compound's role as a key precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and its potential as a modulator of inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid exhibit selective inhibition of cyclooxygenase-2 (COX-2), with reduced gastrointestinal side effects compared to traditional NSAIDs. This positions the compound as a promising candidate for next-generation anti-inflammatory therapies.

In the realm of oncology research, novel applications of 942-53-0 have emerged. Researchers at the University of Cambridge recently reported (Nature Chemical Biology, 2024) that structurally modified versions of this compound show potent activity against protein-protein interactions involved in cancer cell proliferation. Specifically, these derivatives were found to disrupt the MDM2-p53 interaction, leading to reactivation of tumor suppressor pathways in p53-mutated cancers. The study utilized X-ray crystallography to elucidate the binding mode, revealing critical interactions between the indene core and the target protein.

The compound's pharmacokinetic properties have also been a focus of recent investigations. A comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling study (European Journal of Pharmaceutical Sciences, 2024) demonstrated favorable characteristics including good oral bioavailability (78% in rat models) and moderate plasma protein binding (62%). These findings suggest that 7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid derivatives could be developed as orally administered drugs, addressing a key challenge in small molecule therapeutics.

From a synthetic chemistry perspective, innovative routes to 942-53-0 have been developed to improve yield and scalability. A recent breakthrough published in Organic Process Research & Development (2024) described a continuous flow chemistry approach that achieves 85% yield with significantly reduced reaction time (3 hours vs. traditional 12-hour batch process). This advancement has important implications for industrial-scale production of both the parent compound and its derivatives.

Looking forward, several clinical trials are anticipated to begin in 2025 evaluating 7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid-based compounds for various indications including rheumatoid arthritis and certain solid tumors. The compound's versatility and the growing body of preclinical evidence position it as a molecule of significant interest in pharmaceutical development pipelines. Future research directions likely include further structural optimization to enhance target selectivity and the exploration of combination therapies with existing treatment modalities.

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